L-Arginine L-aspartate

Übersicht

Beschreibung

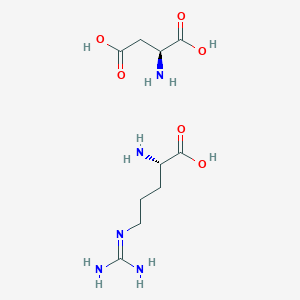

Arginine aspartate is a compound formed by the combination of two amino acids, arginine and aspartic acid. It is commonly used in dietary supplements and is known for its potential benefits in enhancing physical performance, reducing fatigue, and supporting overall health. Arginine is a basic amino acid with a guanidino group, while aspartic acid is an acidic amino acid with a carboxyl group. The combination of these two amino acids results in a compound that can have various physiological effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of arginine aspartate involves the reaction of arginine and aspartic acid in an aqueous solution. The process typically includes the following steps:

Preparation of Solutions: Dissolve arginine in water to form an aqueous solution.

Addition of Aspartic Acid: Slowly add aspartic acid to the arginine solution while stirring.

Vacuum Concentration: Concentrate the solution under reduced pressure at a temperature of 50-80°C.

Cooling and Crystallization: Cool the concentrated solution to 20-30°C and add an organic hydrophilic solvent or a mixed solvent of a polar hydrophilic solvent and a non-polar hydrophilic solvent.

Filtration and Drying: Filter the resulting crystals, wash them with alcohol, and dry them under vacuum to obtain pure arginine aspartate

Industrial Production Methods: The industrial production of arginine aspartate follows similar steps but on a larger scale. The process is optimized to ensure high purity (≥98%) and yield (80-86%) of the product. The use of controlled temperatures and solvents ensures the formation of high-quality crystals suitable for commercial use .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Argininaspartat kann verschiedene chemische Reaktionen eingehen, darunter:

Säure-Base-Reaktionen: Aufgrund des Vorhandenseins sowohl saurer als auch basischer funktioneller Gruppen kann Argininaspartat an Säure-Base-Reaktionen teilnehmen und bei bestimmten pH-Werten Zwitterionen bilden.

Oxidation und Reduktion: Die Guanidinogruppe in Arginin kann oxidiert werden, während die Carboxylgruppe in Asparaginsäure an Reduktionsreaktionen teilnehmen kann.

Substitutionsreaktionen: Die Amino- und Carboxylgruppen können an Substitutionsreaktionen mit anderen chemischen Reagenzien beteiligt sein.

Häufige Reagenzien und Bedingungen:

Ninhydrin-Test: Wird verwendet, um Aminosäuren zu detektieren, wobei die Aminogruppe mit Ninhydrin zu einer purpurfarbenen Verbindung reagiert.

Oxidationsmittel: Wie Wasserstoffperoxid können die Guanidinogruppe in Arginin oxidieren.

Reduktionsmittel: Wie Natriumborhydrid können die Carboxylgruppe in Asparaginsäure reduzieren.

Hauptprodukte:

Oxidationsprodukte: Umfassen Stickstoffmonoxid und andere stickstoffhaltige Verbindungen.

Reduktionsprodukte: Umfassen reduzierte Formen von Asparaginsäurederivaten.

Wissenschaftliche Forschungsanwendungen

Argininaspartat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und als Vorläufer für die Synthese anderer Verbindungen verwendet.

Biologie: Wird hinsichtlich seiner Rolle im Zellstoffwechsel und als Bestandteil von Proteinen und Enzymen untersucht.

Industrie: Wird zur Herstellung von Nahrungsergänzungsmitteln und als Zusatzstoff in Lebensmitteln verwendet, um den Nährwert zu verbessern

5. Wirkmechanismus

Der Wirkmechanismus von Argininaspartat beinhaltet mehrere Wege:

Stickstoffmonoxidproduktion: Arginin ist ein Vorläufer für Stickstoffmonoxid, ein Molekül, das eine entscheidende Rolle bei der Vasodilatation und der Regulierung des Blutflusses spielt.

Harnstoffzyklus: Asparaginsäure beteiligt sich am Harnstoffzyklus und hilft, Ammoniak im Körper zu entgiften.

Energiemetabolismus: Beide Aminosäuren tragen durch ihre Beteiligung am Zitronensäurezyklus und anderen Stoffwechselwegen zur Energieproduktion bei.

Ähnliche Verbindungen:

L-Ornithin-L-Aspartat: Wird zur Behandlung der hepatischen Enzephalopathie eingesetzt und hat ähnliche metabolische Wirkungen.

L-Citrullin: Ein Vorläufer für die Argininsynthese und an der Stickstoffmonoxidproduktion beteiligt.

L-Glutamin: Eine weitere Aminosäure mit Rollen im Zellstoffwechsel und der Immunfunktion.

Einzigartigkeit von Argininaspartat: Argininaspartat ist aufgrund seiner Kombination aus einer basischen und einer sauren Aminosäure einzigartig, wodurch es an einer Vielzahl von physiologischen Prozessen teilnehmen kann. Seine Fähigkeit, die Stickstoffmonoxidproduktion zu steigern und den Energiemetabolismus zu unterstützen, macht es sowohl in der Forschung als auch in klinischen Umgebungen besonders wertvoll .

Wirkmechanismus

The mechanism of action of arginine aspartate involves several pathways:

Nitric Oxide Production: Arginine is a precursor for nitric oxide, a molecule that plays a crucial role in vasodilation and blood flow regulation.

Urea Cycle: Aspartic acid participates in the urea cycle, helping to detoxify ammonia in the body.

Energy Metabolism: Both amino acids contribute to energy production through their involvement in the Krebs cycle and other metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

L-Ornithine-L-Aspartate: Used in the management of hepatic encephalopathy and has similar metabolic effects.

L-Citrulline: A precursor for arginine synthesis and involved in nitric oxide production.

L-Glutamine: Another amino acid with roles in cellular metabolism and immune function.

Uniqueness of Arginine Aspartate: Arginine aspartate is unique due to its combination of a basic and an acidic amino acid, allowing it to participate in a wide range of physiological processes. Its ability to enhance nitric oxide production and support energy metabolism makes it particularly valuable in both research and clinical settings .

Biologische Aktivität

L-Arginine L-Aspartate (AA) is a dipeptide compound formed from the amino acids L-arginine and L-aspartate. It has garnered interest in both athletic performance enhancement and clinical applications due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its metabolic effects, ergogenic properties, and implications for health.

Overview of Biological Activity

L-Arginine is known for its role as a precursor to nitric oxide (NO), a signaling molecule involved in various physiological processes, including vasodilation and blood flow regulation. L-Aspartate, on the other hand, plays a crucial role in the urea cycle and energy metabolism. The combination of these two amino acids may produce synergistic effects that enhance exercise performance and metabolic efficiency.

Metabolic Effects

Research indicates that supplementation with this compound can lead to significant metabolic changes, particularly during exercise. A study involving healthy male athletes demonstrated that three weeks of supplementation resulted in:

- Reduced Blood Lactate Levels : Blood lactate concentrations decreased significantly during submaximal exercise (from 2.8 ± 0.8 to 2.0 ± 0.9 mmol·l⁻¹ at 150 watts, p < 0.001) compared to placebo .

- Increased Fat Oxidation : Enhanced fat utilization was observed at lower intensities of exercise .

- Improved Work Efficiency : Participants showed improved work capacity at a heart rate of 130 beats/min .

Table 1: Summary of Metabolic Changes

| Parameter | Placebo Group (n=8) | This compound Group (n=8) |

|---|---|---|

| Blood Lactate at 150 watts (mmol/l) | 2.8 ± 0.8 | 2.0 ± 0.9 |

| Total Oxygen Consumption (l) | 6.32 ± 0.51 | 5.95 ± 0.40 |

| Fat Utilization at 50 watts | Not reported | Increased |

| Heart Rate at 100 watts (bpm) | Not reported | Lowered |

Ergogenic Properties

This compound is often marketed as an ergogenic aid among athletes seeking to enhance performance and recovery. However, the efficacy of such supplementation remains debated:

- Endurance Performance : A study involving marathon runners found no significant metabolic benefits from chronic supplementation with arginine aspartate, despite increases in certain hormones like glucagon and human growth hormone . This raises questions about the practical effectiveness of such supplements in improving endurance performance.

- Hormonal Effects : Chronic intake has been shown to increase anabolic hormones; however, no significant improvements in performance metrics such as VO₂ peak or time to exhaustion were observed .

Case Studies

Several case studies have explored the effects of this compound on specific populations:

- Athletes : In one double-blind study, athletes who supplemented with this compound showed improved metabolic responses during exercise but did not exhibit enhanced performance metrics compared to placebo groups .

- Post-COVID Fatigue : A recent study evaluated the effects of arginine aspartate on fatigue levels in patients recovering from COVID-19, reporting decreased liver enzyme levels after treatment . This suggests potential therapeutic benefits beyond athletic performance.

Clinical Implications

This compound has potential applications in clinical settings, particularly for individuals with specific medical conditions requiring enhanced metabolic support:

Eigenschaften

IUPAC Name |

(2S)-2-aminobutanedioic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.C4H7NO4/c7-4(5(11)12)2-1-3-10-6(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2H,1,5H2,(H,6,7)(H,8,9)/t4-;2-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUWYOYAXFUOLX-ZBRNBAAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N.C([C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884415 | |

| Record name | L-Aspartic acid, compd. with L-arginine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7675-83-4 | |

| Record name | Arginine aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7675-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginine aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007675834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginine aspartate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15993 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Aspartic acid, compd. with L-arginine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Aspartic acid, compd. with L-arginine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-aspartic acid, compound with L-arginine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARGININE ASPARTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZB1G2I725 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of L-Arginine L-Aspartate?

A1: The molecular formula for this compound is C10H21N5O6. Its molecular weight is 291.3 g/mol. []

Q2: How does this compound affect blood lactate levels during exercise?

A2: Studies have shown that prolonged intake of this compound can reduce blood lactate accumulation during submaximal exercise. [] This effect is thought to be due to the synergistic actions of both L-Arginine and L-Aspartate. L-Arginine may inhibit glycolysis, thereby reducing lactic acid production. L-Aspartate, on the other hand, might favor fatty acid oxidation, further contributing to lower lactate levels. []

Q3: Can this compound influence oxygen consumption during exercise?

A3: Research suggests that this compound supplementation can lead to reduced oxygen consumption during submaximal exercise. [] This effect, combined with the reduction in blood lactate, suggests that the compound may improve work efficiency and potentially increase exercise tolerance. []

Q4: How does the structure of this compound compare to other molecules, and how does this impact its interactions?

A4: The crystal structure of this compound reveals distinct conformations for the arginine and aspartate molecules. [] The arginine molecule adopts a unique conformation compared to previously observed structures, while the aspartate ion's conformation resembles that found in L-aspartic acid, DL-aspartic acid, and L-lysine L-aspartate. [] This structural arrangement allows for specific ion-pair interactions, including electrostatic attraction and two N-H...O hydrogen bonds between the guanidyl group of arginine and the α-carboxylate group of aspartate. []

Q5: What role does this compound play in the biosynthesis of other molecules?

A5: this compound is a key intermediate in the biosynthesis of L-Arginine. [] It serves as a precursor for arginine in both the urea cycle and the citrulline–NO cycle. [] Additionally, it can be converted to fumarate in the citric acid cycle through the action of argininosuccinate lyase. []

Q6: Can this compound be synthesized using a green chemistry approach?

A6: Yes, this compound can be synthesized through an environmentally friendly biocatalytic approach. [] This method utilizes argininosuccinate lyase (ASL) from Saccharomyces cerevisiae to catalyze the addition of L-arginine to fumarate. [] This enzymatic approach allows for the production of this compound at a gram scale with high purity and yield. []

Q7: Can metabolite profiling using this compound and other small metabolites differentiate cell types across species?

A7: Yes, studies have shown that analyzing the profiles of small metabolites like L-Arginine, L-Aspartate, L-glutamate, glycine, glutathione, and taurine can be a valuable tool for differentiating cell types in chemosensory tissues across various species. [] This approach, termed "metabolite profiling," can be particularly useful in overcoming limitations associated with antibody-based immunohistochemical comparisons across species. [] This technique relies on immunostaining with glutaraldehyde-based antibodies targeting these metabolites, followed by hierarchical cluster analyses to identify and classify cell types based on their distinct metabolic signatures. []

Q8: Does this compound have any known antibacterial properties?

A8: While not directly studied in the provided research, L-Arginine and L-Aspartate, as individual amino acids, are known to play a role in bacterial metabolism. [, ] Further research is needed to determine if this compound exhibits any specific antibacterial effects.

Q9: Is there evidence of this compound being involved in any plant diseases?

A9: While not directly discussed in the context of this compound, the research highlights the role of Pseudomonas viridiflava as a plant pathogen causing bacterial streak and rot in onions. [] This bacterium utilizes various carbohydrates and amino acids, including L-arginine and L-aspartate, for its metabolic processes. [] This underscores the importance of understanding the interactions between plants and microbes, particularly in the context of plant diseases.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.